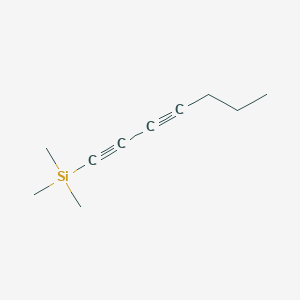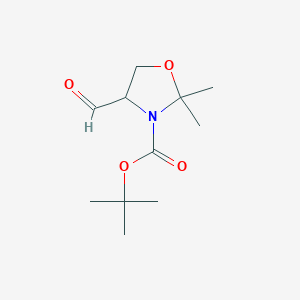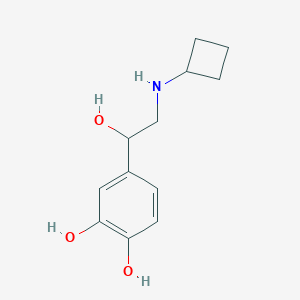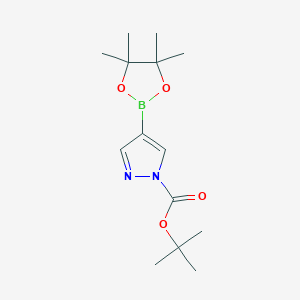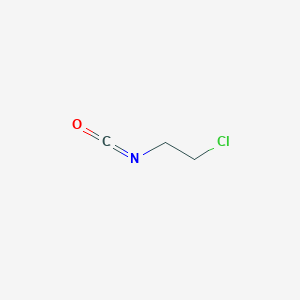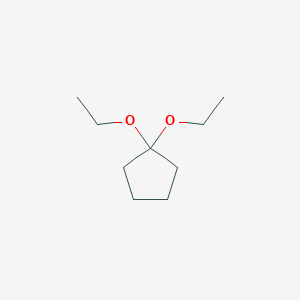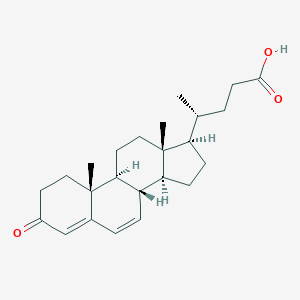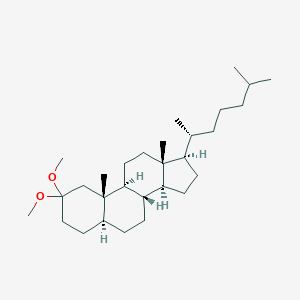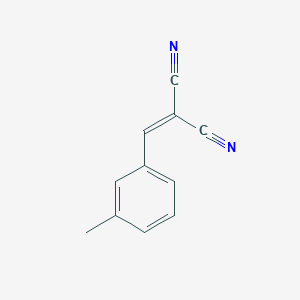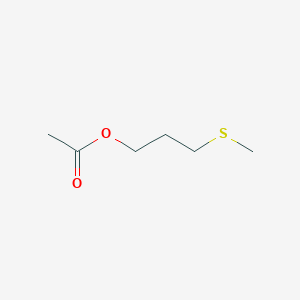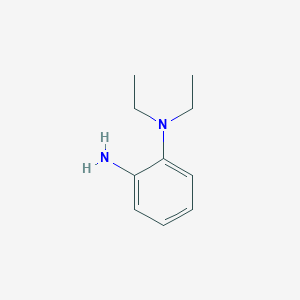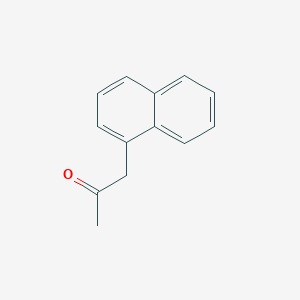
1-(Naphthalen-1-yl)propan-2-one
Vue d'ensemble
Description
1-(Naphthalen-1-yl)propan-2-one, also known as 1-(1-Naphthyl)propan-2-one, is an organic compound with the molecular formula C13H12O. It is a derivative of naphthalene, where a naphthyl group is attached to an acetone moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Naphthalen-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{8} + \text{CH}{3}\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{13}\text{H}{12}\text{O} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of excess reagents to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Naphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-naphthylacetic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield 1-naphthylpropan-2-ol using reducing agents like sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the naphthyl ring, due to the electron-donating nature of the acetone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: 1-Naphthylacetic acid.
Reduction: 1-Naphthylpropan-2-ol.
Substitution: Depending on the electrophile, various substituted naphthyl derivatives.
Applications De Recherche Scientifique
1-(Naphthalen-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Naphthalen-1-yl)propan-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Naphthylacetic acid: Similar in structure but contains a carboxylic acid group instead of a ketone.
1-Naphthylpropan-2-ol: The reduced form of 1-(Naphthalen-1-yl)propan-2-one, containing a hydroxyl group.
2-Naphthylacetone: An isomer with the naphthyl group attached at a different position.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both a naphthyl and acetone moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
1-naphthalen-1-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10(14)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMOPLPOIRMOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325270 | |
| Record name | 1-naphthylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33744-50-2 | |
| Record name | NSC409522 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-naphthylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50325270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Naphthylacetone react with Boron Tribromide?
A1: [1-Naphthylacetone] reacts with boron tribromide to yield 1,3-dimethyl-2-(1-naphthyl)naphthalene via a tandem aldol condensation-intramolecular cyclization. [] Interestingly, this reaction also results in the bromination of the formed phenanthrene structure, leading to the production of 1,3-dimethyl-2-(4-bromo-1-naphthyl)naphthalene. [] This highlights the potential for Boron Tribromide to facilitate both cyclization and halogenation reactions with 1-Naphthylacetone.
Q2: Does the reactivity of 1-Naphthylacetone with Boron Tribromide differ from other arylacetones?
A2: Yes, the reaction with boron tribromide appears limited to electron-rich arylacetones. [] While 1-Naphthylacetone undergoes cyclization and subsequent bromination, other arylacetones exhibit different behaviors. For instance, methoxyphenylacetones undergo demethylation, yielding 1,3-dimethyl-2-hydroxyphenylnaphthols. [] Furthermore, ortho-methoxyphenylacetones demonstrate a tendency for intramolecular acetal formation or the creation of hydroxy-2-methylbenzo[b]furans. [] These variations highlight the influence of substituents on the reactivity of arylacetones with Boron Tribromide.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(Pyridazin-3-yl)-1H-benzo[d]imidazole](/img/structure/B104228.png)
